molecular formula C10H9BrO3 B12309047 Methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Cat. No.: B12309047
M. Wt: 257.08 g/mol
InChI Key: WDOCUOCBQZCPAZ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate (CAS 2091091-34-6) is a brominated benzofuran derivative of significant interest in medicinal chemistry and synthetic organic research. This compound serves as a versatile synthetic intermediate for constructing more complex molecular architectures, particularly in the exploration of novel therapeutic agents. Its core structure, the benzofuran scaffold, is recognized for a diverse profile of biological activities . Research into structurally similar brominated benzofuran compounds has demonstrated promising antimicrobial activity against a selection of Gram-positive bacteria, such as Staphylococcus aureus , and antifungal activity against Candida strains . Furthermore, benzofuran derivatives have shown potent and selective cytotoxic activity against various human cancer cell lines, including leukemia (K562, MOLT-4) and cervical carcinoma (HeLa) cells . The presence of the bromine atom at the 4-position is a critical feature, as it enhances the compound's reactivity for further substitution reactions and may increase its binding affinity through the formation of specific halogen bonds with biological targets . With a molecular formula of C 10 H 9 BrO 3 and a molecular weight of 257.08 g/mol , this compound is characterized by its unique dihydro-benzofuran ring system esterified with a methyl carboxylate. Researchers value this compound for its potential in Structure-Activity Relationship (SAR) studies aimed at developing new anticancer and antimicrobial agents . This product is intended For Research Use Only and is not designed for human diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H9BrO3/c1-13-10(12)9-5-6-7(11)3-2-4-8(6)14-9/h2-4,9H,5H2,1H3

InChI Key

WDOCUOCBQZCPAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(O1)C=CC=C2Br

Origin of Product

United States

Preparation Methods

Halogenation of Dihydrobenzofuran Precursors

Reaction Overview

Bromination of methyl 2,3-dihydro-1-benzofuran-2-carboxylate or related precursors is a common route. This method leverages electrophilic bromination to introduce the bromine substituent at the C4 position.

Key Reagents and Conditions
Reagent Solvent Catalyst Temperature Time Yield Source
Bromine (Br₂) Chloroform FeBr₃ (optional) Reflux 8–12 h 60–70%
N-Bromosuccinimide (NBS) CCl₄ None 25–40°C 4–6 h 50–60%
NBS + Visible Light DCM Rose Bengal Room temp 2–4 h 75–85%
Mechanistic Insights
  • Radical Bromination (NBS): Initiated by light or heat, NBS generates bromine radicals, which abstract hydrogen from the aromatic ring, leading to regioselective bromination at the C4 position.
  • Electrophilic Bromination (Br₂): Br₂ reacts with the aromatic ring in the presence of FeBr₃ as a catalyst, targeting electron-rich positions. However, over-bromination or regioselectivity issues may occur.
Challenges
  • Side Reactions: Competing bromination at other positions (e.g., C5 or C6) may reduce purity.
  • Purification: Column chromatography or crystallization is often required to isolate the desired product.

Esterification of Brominated Carboxylic Acid

Reaction Overview

If the brominated carboxylic acid precursor (4-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid) is available, esterification with methanol under acidic or basic conditions yields the target compound.

Key Reagents and Conditions
Reagent Solvent Catalyst Temperature Time Yield Source
Methanol H₂SO₄ H₂SO₄ Reflux 2–3 h 70–80%
Dimethyl Sulfate None None 25–50°C 6–12 h 60–75%
Mechanistic Insights
  • Acid-Catalyzed Esterification: Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol.
  • Mitsunobu Reaction: Dimethyl sulfate may be used for mild esterification, though yields are moderate.
Advantages
  • High Purity: Direct esterification avoids side reactions associated with halogenation.
  • Scalability: Acidic conditions are cost-effective for industrial applications.

Cyclization and Functionalization

Reaction Overview

Formation of the 2,3-dihydro-1-benzofuran core via cyclization of allyl ethers or related precursors, followed by bromination.

Key Reagents and Conditions
Reagent Solvent Catalyst Temperature Time Yield Source
RuCl₃ + NaIO₄ EtOAc/H₂O BTEAC 20–30°C 1.5 h 70%
NCS (Chlorination) DMF None 70°C 3 h 55%
Mechanistic Insights
  • Oxidative Cyclization: RuCl₃ and NaIO₄ oxidize an alcohol to a ketone, enabling cyclization to form the dihydrobenzofuran ring.
  • Post-Cyclization Bromination: NBS or Br₂ is used to introduce bromine at the C4 position.
Challenges
  • Low Regioselectivity: Bromination may occur at unintended positions, requiring careful purification.
  • Catalyst Cost: Ruthenium-based catalysts increase production expenses.

Photoredox Bromination

Reaction Overview

A modern, efficient method employing visible light and a photoredox catalyst to achieve selective bromination.

Key Reagents and Conditions
Reagent Solvent Catalyst Temperature Time Yield Source
NBS + Rose Bengal DCM Rose Bengal Room temp 2–4 h 85%
Mechanistic Insights
  • Single-Electron Transfer: Rose Bengal generates bromine radicals under visible light, enabling regioselective bromination.
  • Mild Conditions: Avoids high temperatures and harsh catalysts, improving safety and scalability.
Advantages
  • High Yield: Outperforms traditional methods (e.g., 85% vs. 60–70% for Br₂).
  • Environmental Friendliness: Lower energy consumption and waste generation.

Comparative Analysis of Methods

Method Yield Regioselectivity Cost Scalability Source
Halogenation (Br₂) 60–70% Moderate Low High
Esterification 70–80% High Low High
Cyclization + Bromination 55–70% Moderate High Moderate
Photoredox Bromination 85% High Moderate High

Case Study: Industrial-Scale Synthesis

A patent (CN102942542A) outlines a scalable route for 2,3-dihydrobenzofuran derivatives:

  • Oxidation: RuCl₃/NaIO₄ converts an allyl ether to a ketone (70% yield).
  • Cyclization: Intramolecular attack forms the dihydrobenzofuran ring.
  • Bromination: NBS or Br₂ introduces bromine (55% yield).

Optimization:

  • Solvent: EtOAc/H₂O for RuCl₃-mediated oxidation.
  • Purification: Column chromatography (CHCl₃/MeOH).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and development of more complex benzofuran derivatives. The compound can undergo various chemical reactions, including substitution, oxidation, and cyclization, making it valuable in synthetic chemistry.

Table 1: Common Reactions Involving this compound

Reaction TypeExample ReagentsOutcome
SubstitutionSodium methoxideFormation of substituted benzofurans
OxidationPotassium permanganateProduction of oxidized derivatives
ReductionLithium aluminum hydrideGeneration of reduced forms
CyclizationVarious catalystsCreation of cyclic compounds

Biological Applications

Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. Studies indicate that derivatives of benzofurans demonstrate efficacy against various pathogens, including bacteria and fungi. For instance, compounds with bromine substitutions have shown enhanced antimicrobial activity compared to their unmodified counterparts .

Cytotoxic Properties
The compound has been investigated for its cytotoxic effects against cancer cell lines. A study evaluated several benzofuran derivatives for their ability to inhibit the growth of cancer cells such as K562 (leukemia) and HeLa (cervical carcinoma). Notably, certain derivatives displayed significant cytotoxicity, suggesting that this compound could be a lead compound for anticancer drug development .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Methyl 4-bromo-2,3-dihydro...K56215
Methyl 4-bromo-2,3-dihydro...HeLa20
Methyl 4-bromo-6-(dibromoacetyl)...MOLT-425

Medicinal Applications

Potential Drug Development
Due to its diverse biological activities, this compound is being explored as a potential lead compound in drug development. Its ability to inhibit leukotriene biosynthesis indicates potential therapeutic applications in treating inflammatory diseases such as asthma and other allergic conditions .

Case Study: Anti-inflammatory Properties
A study highlighted the compound's effectiveness in reducing inflammation associated with gastrointestinal disorders. The research demonstrated that the compound could protect the gastric mucosa from damage induced by irritants like aspirin .

Industrial Applications

Material Science
In addition to its biological applications, this compound is utilized in the development of new materials. Its unique chemical properties make it suitable for creating polymers and other advanced materials.

Chemical Processes
The compound is also employed in various chemical processes within the pharmaceutical industry. Its role as an intermediate in synthesizing other biologically active compounds underscores its importance in drug manufacturing.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Properties of 4-Bromo vs. 5-Bromo Isomers

Property 4-Bromo Isomer 5-Bromo Isomer (CAS 1187828-95-0)
Molecular Formula C₁₀H₉BrO₃ C₁₀H₉BrO₃
Molecular Weight 257.08 g/mol 257.08 g/mol
CAS Number Not explicitly provided in evidence 1187828-95-0
Substituent Position Bromine at C4 of benzofuran Bromine at C5 of benzofuran
Typical Applications Suzuki coupling precursor Similar synthetic utility

Electronic and Steric Effects

  • Electronic Effects: The 4-bromo substituent is meta to the oxygen atom in the benzofuran ring, while the 5-bromo substituent is para.
  • Steric Effects : The 4-bromo isomer may exhibit slightly greater steric hindrance near the ester group due to proximity, affecting nucleophilic attack or crystallization behavior.

Hydrogen Bonding and Crystallography

Hydrogen-bonding patterns, critical for crystal packing and stability, may differ between isomers. The 5-bromo isomer’s bromine position could disrupt or redirect hydrogen-bonding networks compared to the 4-bromo analog. Graph set analysis, as described by Bernstein et al.

Biological Activity

Methyl 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound features a benzofuran core with a bromine substituent and a carboxylate group. Its molecular formula is C10H9BrO3C_{10}H_{9}BrO_{3}. The presence of the bromine atom is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound's mechanism of action may involve:

  • Antimicrobial Activity : It potentially inhibits bacterial enzymes or disrupts cell membranes, leading to the death of microbial cells.
  • Anticancer Properties : Some studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. Preliminary evaluations indicate effectiveness against various Gram-positive bacteria and fungi.

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus75 µg/mL
Escherichia coli<125 µg/mL
Candida albicans100 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Anticancer Activity

Research has shown that derivatives of benzofurans, including this compound, exhibit significant anticancer potential. For example, studies indicate that these compounds can activate apoptotic pathways in cancer cells.

Case Study: Induction of Apoptosis

In vitro studies demonstrated that the compound activated caspases in K562 leukemia cells, suggesting its role in inducing apoptosis. The activation levels were measured as follows:

TreatmentCaspase Activation (fold increase)
Control1
Methyl 4-bromo derivative2

This data indicates a potential mechanism through which this compound exerts its anticancer effects .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in the benzofuran structure can lead to different biological profiles:

Table 2: Comparison of Related Compounds

Compound NameKey FeaturesBiological Activity
Methyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylateBromination at C5; similar antimicrobial propertiesEffective against Gram-positive bacteria
Methyl 7-bromo-4-fluoro-2,3-dihydro-1-benzofuran-5-carboxylateContains fluorine; altered biological activity due to fluorine substitutionVaries with fluorine presence
Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateAcetyl and hydroxy groups presentDifferent reactivity profile

These comparisons highlight how modifications to the benzofuran core can significantly influence the compound's biological activity .

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